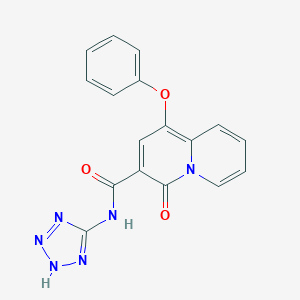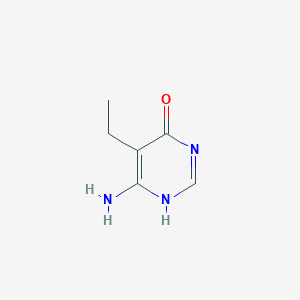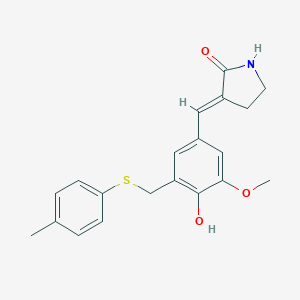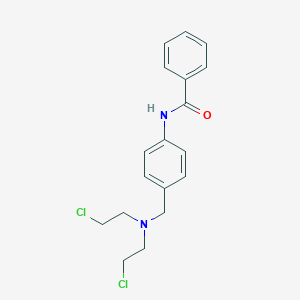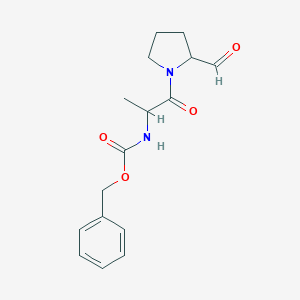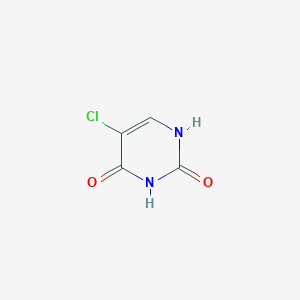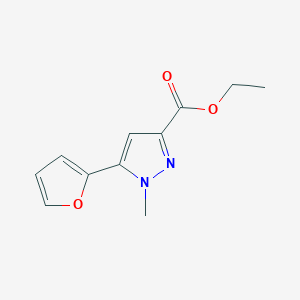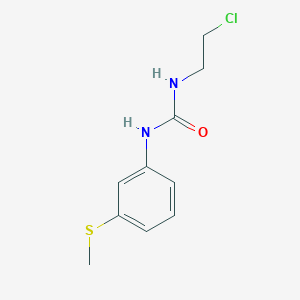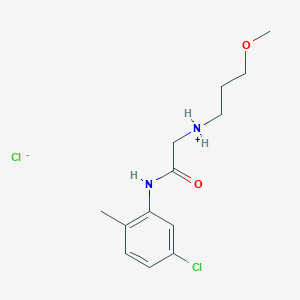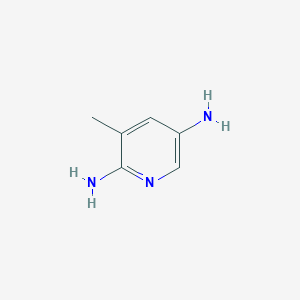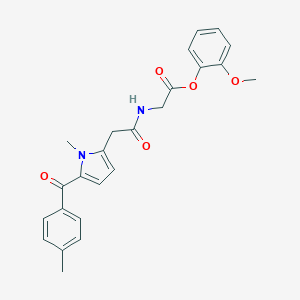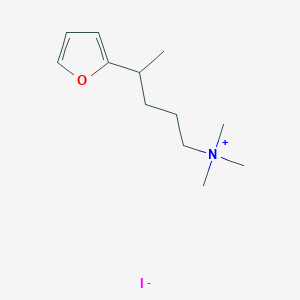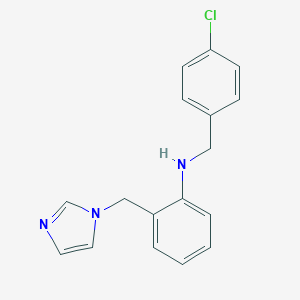
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, also known as CLB or Clonidine, is a widely studied chemical compound with various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine involves its binding to alpha-2 adrenergic receptors in the central nervous system. This binding results in the inhibition of norepinephrine release, which leads to a decrease in sympathetic nervous system activity. This decrease in activity can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased anxiety.
Effets Biochimiques Et Physiologiques
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has various biochemical and physiological effects on the body. It can lead to a decrease in heart rate, blood pressure, and anxiety. It can also lead to an increase in sedation and pain relief. These effects make N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine a useful compound for the treatment of various medical conditions, including hypertension, anxiety, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has several advantages and limitations when used in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can have off-target effects, which can complicate experimental results. Additionally, the use of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine in lab experiments may not accurately reflect its effects in vivo, which can limit its usefulness.
Orientations Futures
There are several future directions for research on N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. One direction is to investigate its potential use in the treatment of opioid addiction. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to reduce withdrawal symptoms in opioid-dependent individuals, suggesting that it may be useful as a treatment for addiction. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of these conditions. Finally, further research is needed to better understand the off-target effects of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine and how they may impact its use in lab experiments and clinical settings.
Conclusion:
In conclusion, N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine is a well-studied chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has the potential to be a useful compound for the treatment of various medical conditions, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine can be synthesized in several ways, including the reaction of 4-chlorobenzyl chloride with 2-(1H-imidazol-1-ylmethyl)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzylamine with 2-(1H-imidazol-1-ylmethyl)chloride in the presence of a base. These methods result in the formation of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine as a white crystalline powder.
Applications De Recherche Scientifique
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been extensively studied for its various scientific research applications. It is commonly used as an alpha-2 adrenergic receptor agonist, which means it activates these receptors in the body. This activation can lead to a decrease in sympathetic nervous system activity, resulting in various physiological effects.
Propriétés
Numéro CAS |
102432-74-6 |
|---|---|
Nom du produit |
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Formule moléculaire |
C17H16ClN3 |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C17H16ClN3/c18-16-7-5-14(6-8-16)11-20-17-4-2-1-3-15(17)12-21-10-9-19-13-21/h1-10,13,20H,11-12H2 |
Clé InChI |
XSEISCCZWTVSRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
Autres numéros CAS |
102432-74-6 |
Synonymes |
4-CIMBA N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



